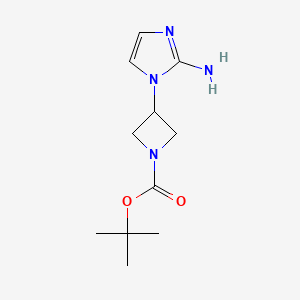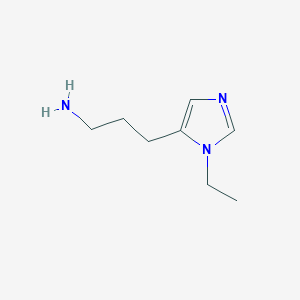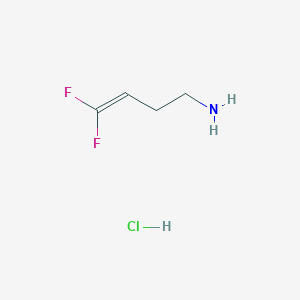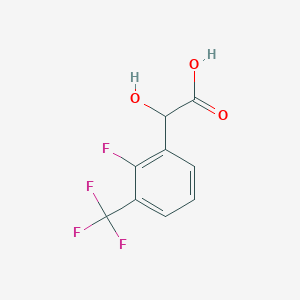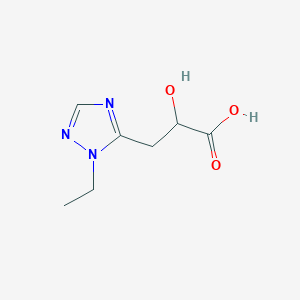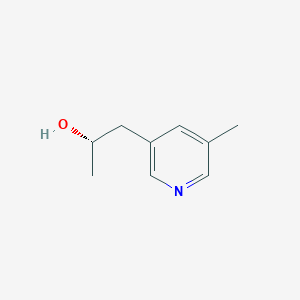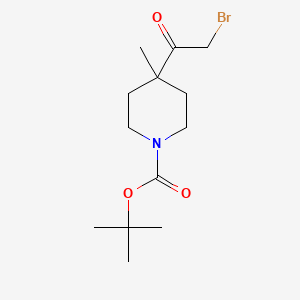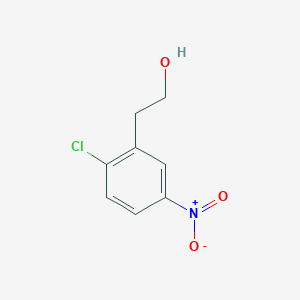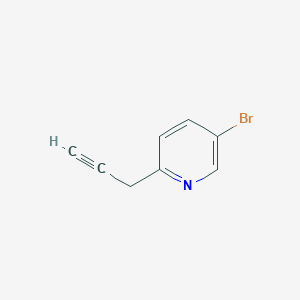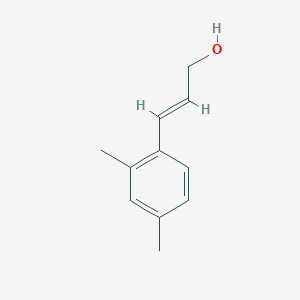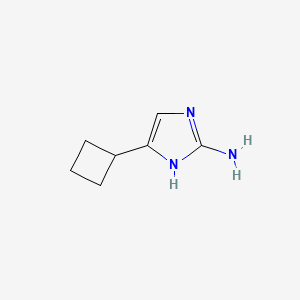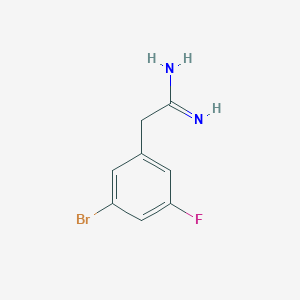
2-(3-Bromo-5-fluorophenyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenyl)acetimidamide is an organic compound with the molecular formula C8H8BrFN2 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-fluorophenyl)acetimidamide typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylacetimidamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetimidamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetimidamide
- 2-(3-Bromo-5-chlorophenyl)acetimidamide
- 2-(3-Bromo-5-methylphenyl)acetimidamide
Comparison: 2-(3-Bromo-5-fluorophenyl)acetimidamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrFN2 |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8BrFN2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H3,11,12) |
InChI Key |
VXOVGZNHSSFKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


